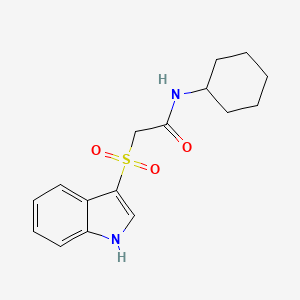

N-cyclohexyl-2-(1H-indol-3-ylsulfonyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclohexyl-2-(1H-indol-3-ylsulfonyl)acetamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in various fields such as sports medicine, cancer research, and metabolic disorders.

Scientific Research Applications

Antiviral Applications

Indole derivatives, including N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide, have shown potential in antiviral therapy. They have been found to inhibit various RNA and DNA viruses, including influenza A and Coxsackie B4 virus . The compound’s ability to bind with high affinity to multiple receptors makes it a candidate for developing new antiviral agents.

Anti-inflammatory and Anticancer Activities

The indole nucleus is a common feature in many synthetic drug molecules due to its biological activity. Indole derivatives exhibit anti-inflammatory properties and have been studied for their anticancer activities, particularly as Bcl-2/Mcl-1 dual inhibitors, which are important in the regulation of apoptosis .

Antimicrobial Properties

N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide has been associated with antimicrobial activity. Indole-based compounds have been synthesized and tested for their effectiveness against drug-resistant bacterial infections, making them valuable in the search for new antibacterial agents .

Pharmacological Potential

The pharmacological activity of indole derivatives is broad, encompassing antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This makes N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide a versatile compound for pharmacological research and drug development .

Drug Metabolism Studies

N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide can be used in drug metabolism studies to understand the metabolic pathways of new synthetic cannabinoids. Its structure is similar to other synthetic cannabinoids, which are metabolized via hydroxylation and N-dealkylation processes .

Chemical Synthesis of Heterocyclic Compounds

The compound is also used in the synthesis of various heterocyclic compounds. Its indole nucleus serves as a scaffold for the creation of new molecules with potential therapeutic applications .

Molecular Docking Studies

Molecular docking studies utilize N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide to predict how it interacts with biological targets. These studies help in the design of new drugs with improved efficacy and reduced side effects .

Cytotoxicity Assessment

In cancer research, the compound is used to assess cytotoxicity against different cancer cell lines. This helps in determining the potential of new chemical entities as anticancer agents .

Mechanism of Action

Target of Action

It is known that indole derivatives, which n-cyclohexyl-2-(1h-indole-3-sulfonyl)acetamide is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide.

Mode of Action

Indole derivatives are known to interact with their targets and cause a variety of biological effects . It is plausible that N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide interacts with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide could potentially affect a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide could have a variety of molecular and cellular effects.

properties

IUPAC Name |

N-cyclohexyl-2-(1H-indol-3-ylsulfonyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c19-16(18-12-6-2-1-3-7-12)11-22(20,21)15-10-17-14-9-5-4-8-13(14)15/h4-5,8-10,12,17H,1-3,6-7,11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUBMBBGVSFVHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-(1H-indol-3-ylsulfonyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide](/img/structure/B2589742.png)

![(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2589745.png)

![3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile](/img/structure/B2589748.png)

![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide](/img/structure/B2589749.png)

![Isopropyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2589752.png)

![(E)-N,N-dimethyl-N'-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2589753.png)

![1-(benzo[d]oxazol-2-yl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2589759.png)